![molecular formula C6H9N3O2 B1351655 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 373356-32-2](/img/structure/B1351655.png)
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Overview
Description
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid , also known as β-(1,2,4-triazol-1-yl)alanine , is a heterocyclic compound containing a 1,2,4-triazole ring. It exhibits promising pharmacological properties due to its nitrogen-containing scaffold, which allows for hydrogen bonding interactions with various targets .
Synthesis Analysis
- Metal-Free Process : A recent study described an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a derivative of β-(1,2,4-triazol-1-yl)alanine, under flow conditions .
- Racemic Synthesis : Another approach involves the synthesis of racemic 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, which was confirmed by spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis .
Molecular Structure Analysis
The molecular structure of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid consists of a triazole ring attached to a propionic acid side chain. The triazole ring provides essential pharmacophoric features for potential interactions with biological targets .
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
Organic Synthesis
1,2,3-Triazoles are used extensively in organic synthesis . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . They contribute to the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry due to their high chemical stability and strong dipole moment .
Bioconjugation
In bioconjugation, 1,2,3-triazoles are used because of their ability to bind with a variety of enzymes and receptors .
Chemical Biology
1,2,3-Triazoles are used in chemical biology for the synthesis of this important scaffold .
Fluorescent Imaging
1,2,3-Triazoles have applications in fluorescent imaging .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been associated with various biological activities, including acting as cxcr3 antagonists .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways, often related to their target proteins .
Result of Action
Some 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against certain cancer cell lines .
properties
IUPAC Name |
2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(6(10)11)2-9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRXBUIJPGFSBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390322 | |
Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
CAS RN |
373356-32-2 | |
Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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